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Compound Name:
(Trifluoromethoxy)benzonitrile

Cat. No. B171530

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No: 1214334-83-4) is a
versatile chemical building block pivotal in the synthesis of complex pharmaceutical
intermediates.[1] Its structure is uniquely functionalized with a bromine atom, a nitrile group,
and a trifluoromethoxy group. The trifluoromethoxy group is particularly significant as it can
enhance the metabolic stability and lipophilicity of target compounds, which are crucial
properties for bioactive molecules.[2][3] The bromine atom serves as a reactive handle for
various transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of
diverse molecular fragments.[2][3] This document provides detailed protocols and application
notes for key synthetic transformations utilizing this intermediate, with a focus on its application
in the synthesis of kinase inhibitor scaffolds.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b171530?utm_src=pdf-interest
https://www.benchchem.com/product/b171530?utm_src=pdf-body
https://www.nbinno.com/pharmaceutical-intermediates/2-bromo-4-trifluoromethoxy-benzonitrile-intermediate-pharmaceutical-material-science-lh
https://www.benchchem.com/product/B2694474
https://www.nbinno.com/article/pharmaceutical-intermediates/4-bromo-2-trifluoromethylbenzonitrile-key-intermediate-organic-synthesis-ry
https://www.benchchem.com/product/B2694474
https://www.nbinno.com/article/pharmaceutical-intermediates/4-bromo-2-trifluoromethylbenzonitrile-key-intermediate-organic-synthesis-ry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2-Bromo-4-(Trifluoromethoxy)benzonitrile
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1. Add 2-Bromo-4-(trifluoromethoxy)benzonitrile,
Arylboronic Acid, and Base to a
flame-dried flask.

y

/

2. Evacuate and
with an inert gas

backfill the flask
(e.g., Argon) 3x.

y

/

3. Add Palladium catalyst.

y

/

4. Add degassed solvent(s).

\

Execute

y

5. Heat the mixture to 80-100 °C.

Y

6. Stir for 4-12 h

by TLC or LC-MS.

ours, monitoring

\

Completion

y

7. Cool to room temperature and dilute
with an organic solvent (e.g., Ethyl Acetate).

Y

8. Wash with water and brine.

Y

9. Dry organic layer over Na2SOa,
filter, and concentrate.

10. Purify by silica gel
column chromatography.
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1. Add 2-Bromo-4-(trifluoromethoxy)benzonitrile,
Amine, Base (e.g., NaOt-Bu), and Ligand
to a flame-dried Schlenk tube or vial.

Y

2. Evacuate and backfill the vessel
with an inert gas (e.g., Argon) 3x.

Y

3. Add Palladium precursor (e.g., Pdz(dba)s).

Y

4. Add anhydrous, degassed solvent (e.g., Toluene).

Execute

Y

5. Heat the mixture to 80-120 °C.

Y

6. Stir for 12-24 hours, monitoring
by TLC or LC-MS.

Completion

Y

7. Cool to room temperature.

Y

8. Filter through a pad of Celite,
washing with an organic solvent.

Y

9. Concentrate the filtrate under
reduced pressure.

A\

10. Purify by silica gel
column chromatography or recrystallization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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